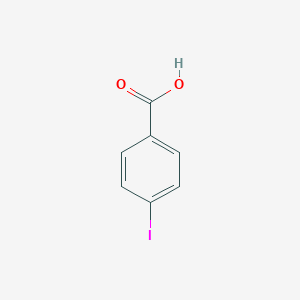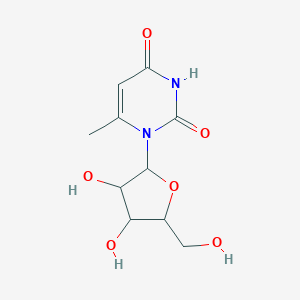
6-Methyluridine
Vue d'ensemble
Description
6-Methyluridine is a modified nucleoside, where a methyl group is introduced at the 6th position of uridine. This modification can influence its chemical and physical properties, potentially affecting its interactions and stability within biological systems.
Synthesis Analysis
The synthesis of 6-Methyluridine has been achieved through various chemical methods, including the palladium-catalyzed cross-coupling reaction. Tanaka et al. (1992) described a method involving the cross-coupling of 5′-O-(tert-butyl-dimethylsilyl)-6-iodo-2′,3′-O-isopropylideneuridine with tetramethyltin (Me4Sn) followed by deprotection to yield 6-Methyluridine (Tanaka et al., 1992).
Molecular Structure Analysis
The molecular structure of 6-Methyluridine and related compounds has been extensively analyzed using spectroscopic methods and computational chemistry. For instance, Barakat et al. (2018) conducted a study where they synthesized a related compound and characterized its molecular geometry using density functional theory (DFT) calculations (Barakat et al., 2018).
Applications De Recherche Scientifique
Synthesis Techniques and Applications :
- 6-Methyluridine can be synthesized via palladium-catalyzed cross-coupling between a 6-iodouridine derivative and tetramethylstannane. The method can be further applied to the synthesis of 6-phenyluridine, indicating its role in chemical synthesis and modification of nucleosides (Tanaka et al., 1992).
Enzymatic Reactions and Modifications :
- The pyrimidine ribonucleoside phosphorylase from Salmonella typhimurium effectively phosphorylyzes 6-methyluridine, which is significant as the phosphorolysis reaction involves the initial conversion of uridine and other 5-substituted uridines to the syn conformation during interaction with the enzyme. This finding is relevant in the design of chemotherapeutic agents as it affects how drugs and their analogs interact with enzymes (Krajewska & Shugar, 1982).
Drug Development and Medical Applications :
- As part of drug discovery, 6-Methyluridine derivatives have been evaluated against Plasmodium falciparum, the causative agent of malaria. Certain modifications of 6-Methyluridine have shown to inhibit the orotidine 5'-monophosphate decarboxylase (ODCase), an essential enzyme for the de novo synthesis of uridine 5'-monophosphate in Plasmodium, indicating its potential in developing novel classes of antimalarial therapeutics (Bello et al., 2008).
Biological Studies and Modification Analysis :
- In the realm of transcriptome-wide studies, the role of 6-Methyluridine in post-transcriptional gene regulation by mRNA modifications has been highlighted. It forms part of the epitranscriptome, coding a new layer of information that controls protein synthesis through various mRNA modifications, including N6-adenosine methylation (m6A), N1-methyladenosine (m1A), 5-methylcytosine (m5C), and pseudouridine, in addition to m6A (Zhao, Roundtree, & He, 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-6(14)11-10(17)12(4)9-8(16)7(15)5(3-13)18-9/h2,5,7-9,13,15-16H,3H2,1H3,(H,11,14,17)/t5-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKGZYGMLGVQHP-ZOQUXTDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyluridine | |
CAS RN |
16710-13-7 | |
| Record name | 6-Methyluridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016710137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



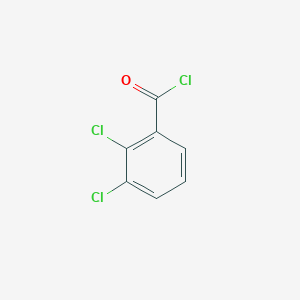
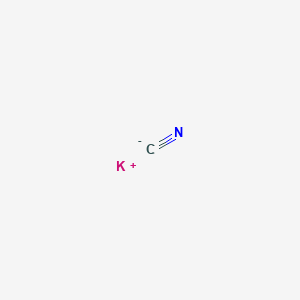
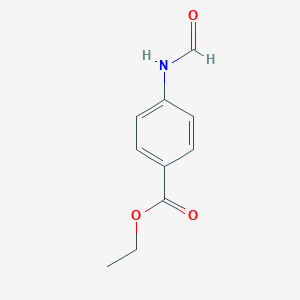
![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)
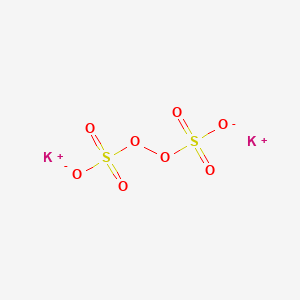
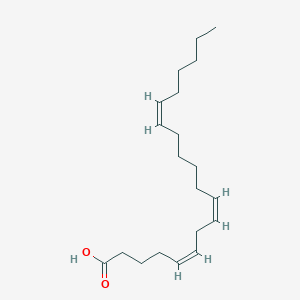
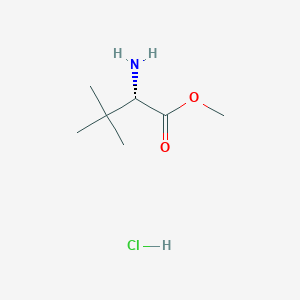
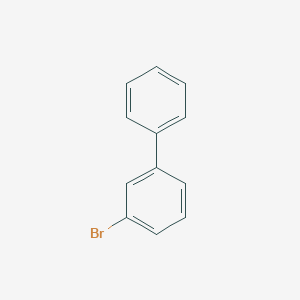
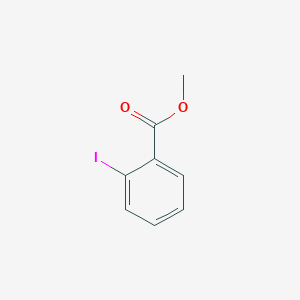
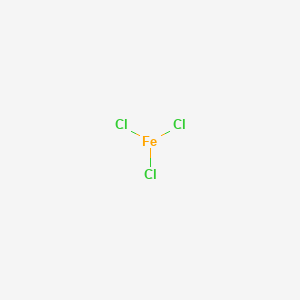
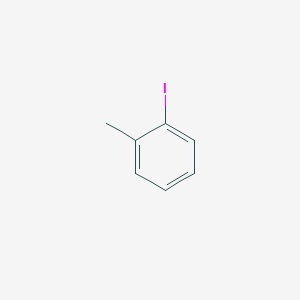
![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)
![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)
